3-amino-5,6,7,8-tetrahydronaphthalene-2-carboxamide
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Overview
Description
3-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxamide is an organic compound with a complex structure that includes an amino group and a carboxamide group attached to a tetrahydronaphthalene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-5,6,7,8-tetrahydronaphthalene-2-carboxamide typically involves multi-step organic reactions. One common method starts with the hydrogenation of naphthalene derivatives to form the tetrahydronaphthalene core. This is followed by the introduction of the amino group through nitration and subsequent reduction. The carboxamide group is then introduced via amidation reactions using appropriate carboxylic acid derivatives and amines under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation processes to ensure high yield and purity. The use of catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) is common to facilitate the hydrogenation step. The subsequent steps involve large-scale nitration and reduction reactions, followed by amidation under optimized conditions to produce the desired compound efficiently.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further hydrogenate the compound or reduce any nitro groups present.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the amino or carboxamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce fully hydrogenated derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: The compound is utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-amino-5,6,7,8-tetrahydronaphthalene-2-carboxamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino and carboxamide groups can form hydrogen bonds and other interactions with active sites, influencing the activity of these targets. The compound may also participate in signaling pathways, modulating biological processes at the molecular level.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5,6,7,8-tetrahydronaphthalene: Lacks the carboxamide group, leading to different chemical properties and reactivity.
6-Amino-1,2,3,4-tetrahydronaphthalene: Similar structure but with different positioning of the amino group, affecting its biological activity.
Naphthalene derivatives: Various derivatives with different functional groups can be compared to highlight the unique properties of 3-amino-5,6,7,8-tetrahydronaphthalene-2-carboxamide.
Uniqueness
The presence of both amino and carboxamide groups in this compound makes it unique in its reactivity and potential applications. These functional groups allow for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications.
Properties
CAS No. |
2196245-77-7 |
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Molecular Formula |
C11H14N2O |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
3-amino-5,6,7,8-tetrahydronaphthalene-2-carboxamide |
InChI |
InChI=1S/C11H14N2O/c12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14/h5-6H,1-4,12H2,(H2,13,14) |
InChI Key |
SGGAPMCNTDANCT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=CC(=C(C=C2C1)C(=O)N)N |
Purity |
95 |
Origin of Product |
United States |
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